4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17564998
InChI: InChI=1S/C28H27BO2/c1-27(2)28(3,4)31-29(30-27)26-17-15-22(16-18-26)21-9-11-23(12-10-21)25-14-13-20-7-5-6-8-24(20)19-25/h5-19H,1-4H3
SMILES:
Molecular Formula: C28H27BO2
Molecular Weight: 406.3 g/mol

4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC17564998

Molecular Formula: C28H27BO2

Molecular Weight: 406.3 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C28H27BO2
Molecular Weight 406.3 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[4-(4-naphthalen-2-ylphenyl)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C28H27BO2/c1-27(2)28(3,4)31-29(30-27)26-17-15-22(16-18-26)21-9-11-23(12-10-21)25-14-13-20-7-5-6-8-24(20)19-25/h5-19H,1-4H3
Standard InChI Key JTRMBPZYJPOLIB-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C=C4

Introduction

Structural and Molecular Characteristics

4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane (CAS: 1219741-54-4) features a dioxaborolane ring system substituted with methyl groups at the 4,5-positions and a biphenyl-naphthalene hybrid aromatic moiety at the 2-position. The molecular formula is C<sub>28</sub>H<sub>27</sub>BO<sub>2</sub>, with a molecular weight of 406.3 g/mol. The compound’s planar aromatic system facilitates π-π stacking interactions, while the electron-deficient boron center enhances its reactivity toward nucleophilic agents .

The biphenyl-naphthalene substituent introduces steric bulk, which influences regioselectivity in cross-coupling reactions. Comparative analysis with simpler boronate esters, such as 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlights the role of extended conjugation in modulating electronic properties. For instance, the naphthalene moiety increases electron delocalization, reducing the Lewis acidity of the boron center compared to alkyl-substituted analogs .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of 4,4,5,5-tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane typically involves Suzuki-Miyaura coupling, leveraging the reactivity of boronate esters with aryl halides. A representative procedure involves:

  • Substrate Preparation: A trifluoromethanesulfonate (triflate) precursor, such as 3,5-diphenylphenyl triflate, is reacted with bis(pinacolato)diboron (B<sub>2</sub>Pin<sub>2</sub>) in the presence of a palladium catalyst .

  • Catalytic System: Pd(dppf)Cl<sub>2</sub> (1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride) and potassium acetate in 1,4-dioxane at 80°C under inert conditions yield the target boronate ester .

  • Workup and Purification: The crude product is isolated via column chromatography and recrystallization, achieving yields of 69–76% .

Table 1: Representative Synthesis Conditions and Yields

CatalystBaseSolventTemperatureYield
Pd(dppf)Cl<sub>2</sub>K<sub>3</sub>PO<sub>4</sub>1,4-Dioxane80°C76%
Pd(PPh<sub>3</sub>)<sub>4</sub>Na<sub>2</sub>CO<sub>3</sub>Toluene/EtOH85°C70%

Challenges in Steric Environments

The steric hindrance imposed by the naphthalenyl-biphenyl group necessitates optimized reaction conditions. For example, tricyclohexylphosphine ligands improve catalyst stability in bulky environments, mitigating premature catalyst deactivation .

Functional Applications

Organic Electronics

This boronate ester serves as a precursor in synthesizing conjugated polymers for organic light-emitting diodes (OLEDs). Its extended π-system enhances charge transport properties, as demonstrated in terphenyl-sulfone derivatives exhibiting 3.6 eV energy gaps and emission wavelengths near 443 nm .

Pharmaceutical Intermediates

The compound’s boron center enables selective functionalization in drug discovery. For instance, it participates in Sonogashira couplings to generate alkynylated intermediates for kinase inhibitors .

Polymer Chemistry

Incorporation into polyfluorenes improves thermal stability and optoelectronic performance. The methyl groups on the dioxaborolane ring suppress oxidative degradation, extending polymer lifespan.

Comparative Analysis with Analogous Boronates

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesReactivity Profile
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSimpler aryl groupHigher Lewis acidity
2-Biphenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneExtended conjugationEnhanced thermal stability
Target CompoundNaphthalene-biphenyl hybridBalanced steric/electronic

The target compound’s naphthalene substitution uniquely balances steric bulk and electron delocalization, enabling applications inaccessible to simpler analogs .

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